molecular formula C18H14Cl2FN3O2 B3909756 N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B3909756
M. Wt: 394.2 g/mol
InChI Key: RGWSUHBMGXKGMW-LSFURLLWSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can enhance its biological activity and stability.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3O2/c19-13-2-1-11(16(20)8-13)9-22-23-18(26)12-7-17(25)24(10-12)15-5-3-14(21)4-6-15/h1-6,8-9,12H,7,10H2,(H,23,26)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSUHBMGXKGMW-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 6
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

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